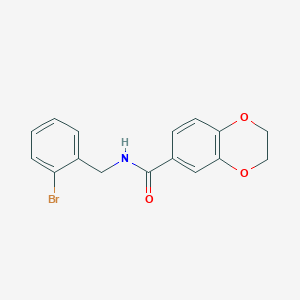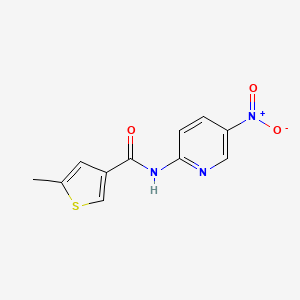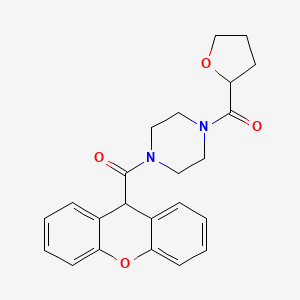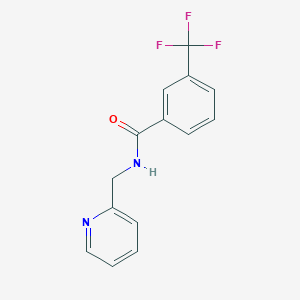
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, cognition, and neuroprotection. BD-1063 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction.
作用機序
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The sigma-1 receptor is highly expressed in the central nervous system and is involved in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various physiological processes.
Biochemical and physiological effects
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain. In addition, N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the sigma-1 receptor, which allows for specific targeting of this receptor. N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation is that N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have off-target effects on other receptors or enzymes, which could complicate interpretation of results.
将来の方向性
There are several future directions for research on N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and addiction. Another area of research is to better understand the mechanism of action of N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its downstream effects on various physiological processes. Additionally, there is a need for the development of more selective sigma-1 receptor antagonists that can target specific subtypes of the receptor.
科学的研究の応用
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor effects in various cancer cell lines, including breast, prostate, and lung cancer. N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potential as a treatment for addiction, particularly opioid addiction.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-13-4-2-1-3-12(13)10-18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEMCTUUTLYYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)

![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)

![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)

![4,5-dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4184678.png)